Brutieridin
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Overview
Description
Brutieridin is a flavanone glycoside discovered in bergamot orange juice. It exhibits statin-like properties in preclinical research and has an anticholesterolaemic effect . This compound is of significant interest due to its potential health benefits, particularly in lowering cholesterol levels.
Preparation Methods
Brutieridin is primarily obtained from bergamot orange juice. The industrial production involves the extraction of bergamot juice, followed by purification processes to isolate this compound and other bioactive compounds . The bioconversion of citrus wastes into vinegars with high content in this compound and melitidin has also been demonstrated using selected microbial starters .
Chemical Reactions Analysis
Brutieridin undergoes various chemical reactions, including oxidation and reduction. It has been shown to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), an enzyme involved in cholesterol synthesis . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Brutieridin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a natural product with health benefits.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Brutieridin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which plays a crucial role in cholesterol synthesis . This inhibition leads to a reduction in cholesterol levels. Additionally, this compound has been shown to decrease the level of Niemann-Pick C1 Like 1, an important cholesterol transporter, further contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Brutieridin is similar to other flavanone glycosides such as melitidin, neoeriocitrin, naringin, and neohesperidin . this compound is unique due to its specific inhibition of HMGCR and its significant cholesterol-lowering effects. Melitidin, another compound found in bergamot, also exhibits similar properties but differs in its molecular structure and specific biological activities .
Properties
CAS No. |
1162664-57-4 |
---|---|
Molecular Formula |
C34H42O19 |
Molecular Weight |
754.7 g/mol |
IUPAC Name |
5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1 |
InChI Key |
SHCWOSSXLGIQEQ-CZFUJNBSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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